N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide
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Overview
Description
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a nitro group on the benzylidene ring and a chloro group on the aniline ring, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide typically involves the condensation of 4-nitrobenzaldehyde with 4-chloroaniline in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired N-oxide product. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as metal oxides or supported noble metals, can also be employed to improve the selectivity and rate of the reaction. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized to form higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-(4-aminobenzylidene)-4-chloroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The N-oxide functional group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
N-(4-Nitrobenzylidene)-4-chloroaniline N-oxide can be compared with other similar compounds, such as:
N-(4-Nitrobenzylidene)-2-chloroaniline N-oxide: Similar structure but with the chloro group at a different position.
N-(4-Nitrobenzylidene)-4-bromoaniline N-oxide: Similar structure but with a bromo group instead of a chloro group.
N-(4-Nitrobenzylidene)-4-methoxyaniline N-oxide: Similar structure but with a methoxy group instead of a chloro group.
Properties
CAS No. |
19865-63-5 |
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Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine oxide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-3-7-12(8-4-11)15(17)9-10-1-5-13(6-2-10)16(18)19/h1-9H |
InChI Key |
LBLMRAOIJSVGSN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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